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Compound of Interest

Compound Name: WK298

Cat. No.: B1683313

For Researchers, Scientists, and Drug Development Professionals

Introduction

WK298 is a potent, research-grade small molecule inhibitor of the MDM2/MDMX-p53 protein-
protein interaction. In many human cancers that retain wild-type p53, its tumor suppressor
function is often inactivated by the over-expression of its primary negative regulators, MDM2
and its homolog MDMX. Both MDM2 and MDMX bind to the N-terminal transactivation domain
of p53, thereby inhibiting its transcriptional activity and, in the case of MDM2, promoting its
degradation via the ubiquitin-proteasome pathway. By competitively binding to the p53-binding
pocket of both MDM2 and MDMX, WK298 disrupts these interactions, leading to the
stabilization and activation of p53. This, in turn, can induce the transcription of p53 target
genes, resulting in cell cycle arrest and apoptosis in cancer cells. These application notes
provide an overview of commercially available sources for research-grade WK298, its binding
characteristics, and detailed protocols for its in vitro characterization.

Commercial Suppliers of Research-Grade WK298

The following table summarizes the known commercial suppliers of research-grade WK298.
Availability and lead times may vary, and it is recommended to contact the suppliers directly for
the most current information.
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Supplier Catalog Number CAS Number Notes

Not currently in stock;
available via custom
synthesis with an
MedKoo Biosciences 562091 1067654-70-9 estimated lead time of
2 to 4 months.
Minimum order

quantity is 1 gram.[1]

MedchemExpress HY-111559 1067654-70-9 For research use only.

Quantitative Data: Binding Affinity of WK298

WK298 has been characterized as a dual inhibitor of both MDM2 and MDMX. The binding
affinities, as determined by fluorescence polarization assays, are summarized in the table

below.
Target Protein Binding Affinity (Ki) Reference
MDM2 109 nM Popowicz et al., 2010
MDMX 11 uM Popowicz et al., 2010

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of p53 regulation by MDM2/MDMX and
the inhibitory effect of WK298, as well as a general experimental workflow for characterizing its

activity.
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Figure 1: WK298 Signaling Pathway. WK298 inhibits MDM2 and MDMX, leading to p53
activation.
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Experimental Workflow for WK298 Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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